1-Cyclohexyl-3-(2,5-difluorophenyl)urea
Description
1-Cyclohexyl-3-(2,5-difluorophenyl)urea is a 1,3-disubstituted urea derivative characterized by a cyclohexyl group at the N1 position and a 2,5-difluorophenyl moiety at the N3 position. The 2,5-difluorophenyl group is notable for its electronic and steric effects, which may influence physicochemical properties such as solubility, crystallinity, and biological activity.
Properties
IUPAC Name |
1-cyclohexyl-3-(2,5-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGXHXBUXKXAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2,5-difluorophenyl)urea typically involves the reaction of cyclohexylamine with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+2,5-difluorophenyl isocyanate→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-3-(2,5-difluorophenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Properties of 1,3-Disubstituted Ureas
*Calculated molecular weight based on substituents.
Key Observations:
Substituent Effects on Melting Points :
- The 2,5-difluorophenyl-substituted compound 5f (melting point 92–93°C) exhibits a significantly lower melting point compared to its 2,6- or 3,4-difluoro analogs (e.g., 5d at 182–183°C) . This suggests that fluorine positioning influences crystallinity, with ortho/meta substitution (2,5) reducing intermolecular interactions compared to vicinal substitution (2,6).
- Adamantane derivatives generally have higher melting points than cyclohexyl analogs due to increased rigidity and molecular packing efficiency. The hypothetical target compound (cyclohexyl-substituted) may thus exhibit a lower melting point than 5f.
Impact of R1 Substituents: Adamantane vs. Cyclohexyl: Adamantane’s bulky, hydrophobic structure enhances thermal stability but may reduce solubility in polar solvents. Replacing adamantane with cyclohexyl (as in the target compound) could improve solubility while maintaining moderate steric bulk .
Synthetic Yields :
- 5f (82% yield) demonstrates that 2,5-difluoroaniline reacts efficiently with isocyanates, likely due to favorable electronic effects. In contrast, 2,6-difluoroaniline (5d, 10% yield) may suffer from steric hindrance during synthesis .
Research Findings and Implications
Fluorine Positioning : Compounds with 2,5-difluorophenyl groups (e.g., 5f) exhibit distinct physicochemical profiles compared to other fluoro-substituted analogs. The meta-para fluorine arrangement may reduce crystal lattice energy, lowering melting points and enhancing bioavailability .
Role of Bulky R1 Groups : Adamantane derivatives (e.g., 5d–5h) are often prioritized in drug discovery for their metabolic stability, but cyclohexyl analogs (hypothetical target) may offer a balance between solubility and potency.
This highlights the need for further characterization of such derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
